4,4'-(2,2-Dichloroethylidene)bisphenol
Description
4,4'-(2,2-Dichloroethylidene)bisphenol, systematically named 1,1'-(2,2-dichloroethylidene)bis[4-chlorobenzene], is an organochlorine compound structurally related to dichlorodiphenyltrichloroethane (DDT). It is a metabolite of DDT and is classified under the family of diphenylethane derivatives. The compound consists of two para-chlorinated benzene rings linked by a dichloroethylidene (–CHCl₂CHCl–) group . It is commonly referred to as 4,4'-DDD (dichlorodiphenyldichloroethane) and has been historically used as an insecticide, though its production and use have declined due to environmental and health concerns .
Properties
CAS No. |
13005-40-8 |
|---|---|
Molecular Formula |
C14H12Cl2O2 |
Molecular Weight |
283.1 g/mol |
IUPAC Name |
4-[2,2-dichloro-1-(4-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C14H12Cl2O2/c15-14(16)13(9-1-5-11(17)6-2-9)10-3-7-12(18)8-4-10/h1-8,13-14,17-18H |
InChI Key |
YVQVKDACGUDFMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,2-Dichloroethylidene)bisphenol typically involves the reaction of bisphenol A with chloroacetyl chloride in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product.
Industrial Production Methods
In industrial settings, the production of 4,4’-(2,2-Dichloroethylidene)bisphenol is carried out in large-scale reactors with controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The process also involves purification steps such as recrystallization and distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
4,4’-(2,2-Dichloroethylidene)bisphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized products.
Reduction: Hydroxy derivatives.
Substitution: Various substituted bisphenol derivatives.
Scientific Research Applications
4,4’-(2,2-Dichloroethylidene)bisphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polymers and other complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of high-performance materials, including plastics and resins.
Mechanism of Action
The mechanism of action of 4,4’-(2,2-Dichloroethylidene)bisphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₁₄H₁₀Cl₄
- Molecular Weight : 320.05 g/mol
- IUPAC Name : 1,1'-(2,2-Dichloroethylidene)bis[4-chlorobenzene]
- CAS Registry Number : 93952-20-6
Comparison with Structurally Similar Compounds
Bisphenol Analogues
Bisphenol A (BPA)
- Structure : 2,2-bis(4-hydroxyphenyl)propane.
- Applications : Widely used in polycarbonate plastics and epoxy resins.
- Endocrine Activity : Potent estrogenic activity, with documented effects on reproductive and developmental systems at low doses .
- Environmental Presence : Detected in indoor dust globally, with median concentrations ranging from 100–1000 ng/g .
Bisphenol F (BPF)
- Structure : 4,4'-dihydroxydiphenylmethane.
- Applications : Alternative to BPA in epoxy resins.
- Endocrine Activity : Exhibits estrogenic and anti-androgenic effects comparable to BPA .
- Synthesis: Produced via acid-catalyzed condensation of phenol and formaldehyde, yielding isomers (e.g., 4,4'-, 2,4'-, and 2,2'-BPF) .
4,4'-Cyclohexylidenebisphenol (BPZ)
- Structure: Two phenol rings linked by a cyclohexylidene group.
- Environmental Presence : Detected in indoor dust samples from Asia and the U.S. at concentrations <10 ng/g .
DDT and Related Metabolites
4,4'-DDT
4,4'-DDE
4,4'-DDD (Target Compound)
- Environmental Behavior : High hydrophobicity (log Kow ~6.1), leading to bioaccumulation in fatty tissues .
Comparative Toxicological Data
Table 1: Endocrine Activity and Toxicity Profiles
*NOAEL: No Observed Adverse Effect Level
Table 2: Environmental Persistence
| Compound | Log Kow | Half-Life (Soil) | Detection in Dust (Median ng/g) |
|---|---|---|---|
| BPA | 3.4 | 2–30 days | 100–1000 |
| BPZ | 4.1 | 10–60 days | <10 |
| 4,4'-DDD | 6.1 | 2–15 years | Not reported |
Key Research Findings
Structural Determinants of Toxicity: The chlorine substitution pattern and alkyl chain flexibility critically influence endocrine activity. For example, BPZ’s rigid cyclohexylidene group reduces receptor binding compared to BPA’s flexible isopropylidene linker . Hydroxyl groups in bisphenols enhance estrogenic activity by facilitating hydrogen bonding with estrogen receptors .
Degradation Pathways :
- BPA and BPF are susceptible to microbial degradation (e.g., by Sphingomonas spp.), whereas 4,4'-DDD exhibits resistance due to its stable C–Cl bonds .
Regulatory Status :
- BPA, BPF, and BPS are regulated under REACH (EU) due to endocrine-disrupting properties, while 4,4'-DDD is classified as a Substance of Very High Concern (SVHC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
